molecular formula C15H13ClN4S B14170988 5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 573931-20-1

5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14170988
CAS No.: 573931-20-1
M. Wt: 316.8 g/mol
InChI Key: DCXOEABCLIVSFE-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a multi-step process. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid hydrazide can form an intermediate hydrazone, which upon cyclization with a suitable reagent, yields the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process is often scaled up from laboratory conditions to industrial-scale production while maintaining the efficiency and safety of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Chlorophenyl)-2,4-dihydro-1,2,4-triazole-3-thiol

Uniqueness

5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the chlorophenyl and thiophenyl groups, along with the triazolopyrimidine core, makes it a versatile compound with a wide range of applications .

Properties

CAS No.

573931-20-1

Molecular Formula

C15H13ClN4S

Molecular Weight

316.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H13ClN4S/c16-11-5-3-10(4-6-11)12-8-13(14-2-1-7-21-14)20-15(19-12)17-9-18-20/h1-7,9,12-13H,8H2,(H,17,18,19)

InChI Key

DCXOEABCLIVSFE-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=NC=NN2C1C3=CC=CS3)C4=CC=C(C=C4)Cl

solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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